BenchChemオンラインストアへようこそ!

Dihydrodiol-Ibrutinib

BTK Inhibition Pharmacology Metabolite Activity

Dihydrodiol-Ibrutinib (CAS 1654820-87-7), also known as PCI-45227, is the primary pharmacologically active dihydrodiol metabolite of the Bruton's Tyrosine Kinase (BTK) inhibitor Ibrutinib. It is formed endogenously via cytochrome P450 (CYP) isoform CYP3A-mediated metabolism.

Molecular Formula C25H26N6O4
Molecular Weight 474.5 g/mol
CAS No. 1654820-87-7
Cat. No. B565860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrodiol-Ibrutinib
CAS1654820-87-7
Synonyms1-[3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one;  1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2,3-dihydroxy-1-propanone;  PCI 45227
Molecular FormulaC25H26N6O4
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
InChIInChI=1S/C25H26N6O4/c26-23-21-22(16-8-10-19(11-9-16)35-18-6-2-1-3-7-18)29-31(24(21)28-15-27-23)17-5-4-12-30(13-17)25(34)20(33)14-32/h1-3,6-11,15,17,20,32-33H,4-5,12-14H2,(H2,26,27,28)/t17-,20?/m1/s1
InChIKeyNWKPMPRXJGMTKQ-DIAVIDTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrodiol-Ibrutinib (CAS 1654820-87-7): A Critical Active Metabolite for Ibrutinib Pharmacokinetic and Impurity Profiling


Dihydrodiol-Ibrutinib (CAS 1654820-87-7), also known as PCI-45227, is the primary pharmacologically active dihydrodiol metabolite of the Bruton's Tyrosine Kinase (BTK) inhibitor Ibrutinib . It is formed endogenously via cytochrome P450 (CYP) isoform CYP3A-mediated metabolism . As a key circulating entity, it is essential for developing robust bioanalytical methods, conducting pharmacokinetic studies, and establishing impurity profiles for Ibrutinib drug substance and product quality control [1].

Why Procuring Authentic Dihydrodiol-Ibrutinib Reference Standard is Non-Negotiable for Ibrutinib Development


Substituting Dihydrodiol-Ibrutinib with a generic BTK inhibitor or another Ibrutinib metabolite is analytically and pharmacologically invalid. This specific compound exhibits a unique combination of reduced BTK inhibitory potency (approximately 10- to 15-fold lower than Ibrutinib) and systemic exposure that can reach up to twice the concentration of the parent drug [1][2]. Its distinct retention time, mass spectrometric signature, and stability profile are critical for accurate quantification [3]. Using an incorrect reference standard compromises bioanalytical method validation, leads to inaccurate pharmacokinetic parameter estimation, and jeopardizes ANDA regulatory submissions by failing to properly identify and quantify this key metabolite/impurity.

Quantitative Differentiation of Dihydrodiol-Ibrutinib: Comparative Evidence Against Ibrutinib and Other Analogs


BTK Inhibitory Potency: A 10- to 15-Fold Reduction vs. Parent Ibrutinib Defines its Pharmacological Role

Dihydrodiol-Ibrutinib (PCI-45227) demonstrates significantly reduced BTK inhibitory activity compared to its parent compound, Ibrutinib. Studies consistently report an approximate 15-fold lower activity . One publication quantified this difference as a 10-fold reduction [1]. This differential potency is critical for understanding the overall pharmacodynamic effect of Ibrutinib therapy, as the metabolite contributes to the 'active moiety' despite its lower intrinsic activity.

BTK Inhibition Pharmacology Metabolite Activity

Systemic Exposure: Plasma Concentrations of Dihydrodiol-Ibrutinib Exceed Parent Drug Levels by Up to 2-Fold

Despite its lower intrinsic potency, Dihydrodiol-Ibrutinib achieves significantly higher systemic exposure than Ibrutinib. Population pharmacokinetic modeling in patients with lymphoid malignancies revealed that concentrations of Dihydrodiol-Ibrutinib (DHD-ibrutinib) are up to twice those of the parent drug [1]. This finding is consistent with its extensive formation via first-pass metabolism and its slower elimination kinetics.

Pharmacokinetics Bioanalysis Clinical Pharmacology

Analytical Method Development: Unique Retention Time and Mass Spectrometric Signature in Validated UHPLC-MS/MS Assays

Dihydrodiol-Ibrutinib possesses a distinct chromatographic and mass spectrometric profile that is essential for its accurate quantification in complex biological matrices. A validated UHPLC-MS/MS method demonstrated baseline separation of Ibrutinib and PCI-45227 (Dihydrodiol-Ibrutinib) on a Waters BEH C18 column (50.0 × 2.1 mm; 1.7 μm) using a gradient elution with a mobile phase of 5 mM ammonium formate buffer (pH 3.2) and acetonitrile +0.1% formic acid at a flow rate of 400 μL·min−1 [1]. The method achieved a lower limit of quantification (LLOQ) of 1.00 ng·mL−1 for Dihydrodiol-Ibrutinib in cerebrospinal fluid (CSF), distinct from the LLOQ of 0.50 ng·mL−1 for Ibrutinib [1].

Bioanalysis LC-MS/MS Method Validation

Stability Profile: Dihydrodiol-Ibrutinib Demonstrates Robustness Under Refrigerated and Frozen Storage Conditions for Bioanalytical Workflows

The stability of Dihydrodiol-Ibrutinib is a critical parameter for ensuring the integrity of bioanalytical data. A comprehensive study on the bioanalysis of Ibrutinib and its metabolites found that Dihydrodiol-Ibrutinib was deemed stable under refrigerated or frozen storage conditions [1]. This stability profile is comparable to that of Ibrutinib, which is also stable under these conditions, ensuring that both parent and metabolite can be reliably quantified from stored clinical samples.

Stability Bioanalysis Sample Handling

Role in Toxicity: Dihydrodiol-Ibrutinib Exposure Correlates with Ibrutinib-Induced Hypertension

Emerging clinical evidence indicates that exposure to Dihydrodiol-Ibrutinib is not merely a benign metabolic byproduct but is specifically implicated in a key adverse event associated with Ibrutinib therapy. A pharmacokinetic analysis disclosed that the occurrence of hypertension was mostly related to dihydrodiol-ibrutinib (DHD-ibrutinib) exposure [1]. This contrasts with the broader exposure-related effects of Ibrutinib on infections, which were also observed but less specifically linked to the metabolite [1].

Toxicology Adverse Events Clinical Pharmacology

Validated Application Scenarios for Dihydrodiol-Ibrutinib in Pharmaceutical R&D and Quality Control


Bioanalytical Method Development and Validation for Pharmacokinetic Studies

Use Dihydrodiol-Ibrutinib as a reference standard to develop and validate robust UHPLC-MS/MS or LC-MS/MS methods for the simultaneous quantification of Ibrutinib and its major active metabolite in plasma, serum, or cerebrospinal fluid. The method must demonstrate specificity, sensitivity (LLOQ ≤ 1.00 ng/mL in CSF), accuracy, precision, and stability as per regulatory guidelines [1]. This ensures reliable pharmacokinetic parameter estimation in clinical trials and therapeutic drug monitoring.

Impurity Profiling and Quality Control for Ibrutinib Drug Substance and Product

Employ Dihydrodiol-Ibrutinib as a qualified reference standard to identify and quantify this specific metabolite/impurity in Ibrutinib active pharmaceutical ingredient (API) and finished dosage forms. Its presence and level must be controlled according to ICH guidelines for ANDA submissions and commercial batch release, ensuring product safety and consistency [2].

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies

Utilize Dihydrodiol-Ibrutinib as an authentic metabolite standard to investigate the impact of CYP3A4 modulators (inhibitors or inducers) on Ibrutinib metabolism. Quantifying the formation of this CYP3A-dependent metabolite in hepatocyte or microsomal assays provides direct evidence of a potential DDI risk, guiding co-medication strategies and informing clinical trial design [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrodiol-Ibrutinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.